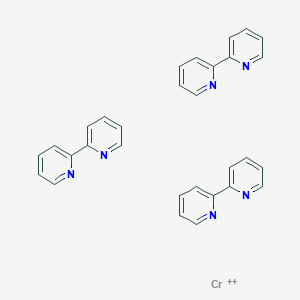

Tris(2,2'-bipyridyl)chromium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(2,2'-bipyridyl)chromium(II), also known as Tris(2,2'-bipyridyl)chromium(II), is a useful research compound. Its molecular formula is C30H24CrN6+2 and its molecular weight is 520.5 g/mol. The purity is usually 95%.

The exact mass of the compound Tris(2,2'-bipyridyl)chromium(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2,2'-bipyridyl)chromium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2'-bipyridyl)chromium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Tris(2,2'-bipyridyl)chromium(II) serves as an essential component in electrochemical systems. Its redox properties enable its use in:

- Electrochemical Sensors : The compound is utilized in the development of sensors for detecting various analytes due to its favorable electron transfer kinetics. It is particularly effective in the detection of biomolecules and environmental pollutants.

- Energy Storage Systems : Research indicates that tris(2,2'-bipyridyl)chromium(II) can be employed in solar energy storage systems. Under irradiation, it can facilitate the conversion of light energy into chemical energy, potentially aiding in water splitting reactions to produce hydrogen .

Photochemical Applications

The compound's photochemical properties make it suitable for various applications:

- Photocatalysis : Tris(2,2'-bipyridyl)chromium(II) acts as a photocatalyst in organic reactions, promoting processes such as the oxidation of alcohols and the reduction of carbonyl compounds under light irradiation.

- Dye-Sensitized Solar Cells : Its ability to absorb light and facilitate electron transfer positions it as a promising candidate in dye-sensitized solar cells (DSSCs), enhancing their efficiency through improved charge separation and transport .

Biological Applications

The biological implications of tris(2,2'-bipyridyl)chromium(II) are noteworthy:

- Anticancer Research : Studies have explored its potential as an anticancer agent. The compound's interaction with cellular components can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies .

- Bioimaging : The luminescent properties of tris(2,2'-bipyridyl)chromium(II) are harnessed for bioimaging applications. Its ability to emit light upon excitation allows for visualization of biological processes at the molecular level.

Catalytic Applications

Tris(2,2'-bipyridyl)chromium(II) has been recognized for its catalytic capabilities:

- Organic Synthesis : The compound facilitates various organic transformations, including cross-coupling reactions and C-H activation processes. Its use as a catalyst can lead to higher yields and selectivity in synthetic pathways .

- Hydrogenation Reactions : It has shown efficacy in catalyzing hydrogenation reactions, contributing to the synthesis of valuable chemical intermediates and final products.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Electrochemical Sensors | Detection of biomolecules and pollutants | High sensitivity and selectivity |

| Energy Storage Systems | Solar energy conversion and hydrogen production | Sustainable energy solutions |

| Photocatalysis | Organic reaction promotion under light | Enhanced reaction rates |

| Biological Research | Anticancer agent potential | Induces apoptosis in cancer cells |

| Bioimaging | Visualization of biological processes | Non-invasive imaging techniques |

| Catalytic Processes | Organic synthesis and hydrogenation | Improved yields and selectivity |

Analyse Chemischer Reaktionen

Ligand Exchange Reactions

The labile nature of chromium(II) in [Cr(bpy)₃]²⁺ allows partial ligand substitution under controlled conditions. Key observations include:

| Reactants | Products | Conditions | References |

|---|---|---|---|

| [Cr(bpy)₃]²⁺ + CN⁻ | [Cr(bpy)₂(CN)₂] | Aqueous, pH 7–9 | |

| [Cr(bpy)₃]²⁺ + SCN⁻ | [Cr(bpy)₂(NCS)(SCN)]⁺ | Ethanol, 25°C | |

| [Cr(bpy)₃]²⁺ + NO₂⁻ | [Cr(bpy)₂(NO₂)₂]⁺ | Acidic aqueous |

Mechanistic Notes :

-

Bidentate bipyridine ligands exhibit moderate kinetic stability, enabling sequential substitution.

-

Steric hindrance from three bipy ligands slows exchange rates compared to analogous iron or ruthenium complexes .

Redox Reactions

The Cr²⁺/Cr³⁺ redox couple governs its reactivity in electron-transfer processes:

Oxidation

-

Primary Pathway :

Cr bpy −e− Cr bpy E∘=+0.78textVvsSCE 1 4 -

Secondary Reactions : Oxidized [Cr(bpy)₃]³⁺ acts as a mild oxidant for substrates like iodide (I⁻ → I₃⁻) or hydroquinone.

Reduction

-

Low-Temperature Behavior :

Cr bpy +e− Cr bpy E∘=−1.12textVvsSCE 1 -

Reduced species ([Cr(bpy)₃]⁺) are unstable in protic solvents, disproportionating to Cr(0) and Cr³⁺ .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 200–250 | 18 | Loss of one bipy ligand |

| 250–400 | 42 | Decomposition to CrOₓ and carbon |

| >400 | 40 | Oxidation to Cr₂O₃ |

Data correlate with IR spectral changes (disappearance of bipyridine ν(C=N) at 1600 cm⁻¹) .

Comparative Reactivity with Analogous Complexes

| Property | [Cr(bpy)₃]²⁺ | [Ru(bpy)₃]²⁺ | [Fe(bpy)₃]²⁺ |

|---|---|---|---|

| Redox Stability (E⁰, V) | +0.78 (Ox), -1.12 (Red) | +1.26 (Ox), -1.33 (Red) | +1.05 (Ox), -0.85 (Red) |

| Ligand Exchange Rate | Moderate | Slow | Fast |

| Emission Lifetime | Not reported | ~1.1 μs | <100 ns |

Structural rigidity from three bipy ligands stabilizes [Cr(bpy)₃]²⁺ against dissociation but permits selective substitution at Cr²⁺ .

Eigenschaften

CAS-Nummer |

17632-84-7 |

|---|---|

Molekularformel |

C30H24CrN6+2 |

Molekulargewicht |

520.5 g/mol |

IUPAC-Name |

chromium(2+);2-pyridin-2-ylpyridine |

InChI |

InChI=1S/3C10H8N2.Cr/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 |

InChI-Schlüssel |

DKLDNRKSVNPCKM-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cr+2] |

Kanonische SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cr+2] |

Key on ui other cas no. |

17632-84-7 |

Synonyme |

Cr(bpy)3 tris(2,2'-bipyridyl)chromium(II) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.